Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate
Brand Name: Vulcanchem
CAS No.: 2165760-01-8
VCID: VC7556959
InChI: InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
SMILES: CC(C)(C)OC(=O)N(C)C1CCC(C1)O
Molecular Formula: C11H21NO3
Molecular Weight: 215.293

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate

CAS No.: 2165760-01-8

Cat. No.: VC7556959

Molecular Formula: C11H21NO3

Molecular Weight: 215.293

* For research use only. Not for human or veterinary use.

Tert-butyl n-[(1s,3s)-3-hydroxycyclopentyl]-n-methylcarbamate - 2165760-01-8

Specification

CAS No. 2165760-01-8
Molecular Formula C11H21NO3
Molecular Weight 215.293
IUPAC Name tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate
Standard InChI InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Standard InChI Key SREITKHLXHZJEE-IUCAKERBSA-N
SMILES CC(C)(C)OC(=O)N(C)C1CCC(C1)O

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s molecular formula, C11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_3, corresponds to a molecular weight of 215.293 g/mol . Its IUPAC name, tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]-N-methylcarbamate, reflects two stereocenters at the 1S and 3S positions of the cyclopentane ring, which are critical for its biological interactions . The SMILES notation, CC(C)(C)OC(=O)N(C)C1CCC(C1)O, encodes the tert-butyl group, methylcarbamate moiety, and hydroxylated cyclopentane.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number2165760-01-8
Molecular FormulaC11H21NO3\text{C}_{11}\text{H}_{21}\text{NO}_3
Molecular Weight215.293 g/mol
Stereochemistry(1S,3S)
SMILESCC(C)(C)OC(=O)N(C)C1CCC(C1)O

Stereochemical Implications

The (1S,3S) configuration ensures precise spatial orientation, which is pivotal for binding to chiral receptors or enzymes in drug candidates . For instance, enantiomeric purity minimizes off-target effects in therapeutic agents, as seen in β-secretase (BACE) inhibitors like the macrocyclic compound in PubChem CID 23644687 .

Synthesis and Manufacturing

Purification and Characterization

Chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, IR) are employed to verify stereochemical purity. The compound’s synthetic analogs, such as tert-butyl N-[(3-hydroxycyclopentyl)methyl]carbamate (CAS: 1007306-65-1), highlight the importance of regioselective protection-deprotection steps .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s carbamate group enhances stability and bioavailability, making it a preferred building block. For example, it may serve as a precursor to protease inhibitors or kinase modulators . PubChem CID 23644687, a macrocyclic BACE inhibitor, shares structural motifs with this compound, underscoring its relevance in neurodegenerative disease research .

Stereochemistry in Lead Optimization

The (1S,3S) configuration is often retained in final drug candidates to optimize target engagement. Comparative studies with diastereomers, such as tert-butyl ((1R,3S)-3-hydroxycyclopentyl)(methyl)carbamate (PubChem CID 118998214), reveal stark differences in activity profiles .

Recent Advancements and Future Directions

Structural Analogues in Clinical Trials

Recent patents highlight derivatives of this carbamate in candidates targeting Alzheimer’s disease and cancer . For instance, the macrocyclic BACE inhibitor (PubChem CID 23644687) demonstrates the therapeutic potential of similar scaffolds .

Challenges in Scalability

Stereoselective synthesis at scale remains a hurdle. Advances in asymmetric catalysis, such as enzymatic resolution or chiral auxiliaries, could enhance cost-effectiveness .

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